N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a combination of indole, pyrrolidine, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Amide Bond Formation: The final step involves coupling the indole derivative with the pyrrolidine derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. The indole moiety is known for its presence in many bioactive molecules, suggesting that this compound could have interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety is known to interact with serotonin receptors, suggesting a potential pathway for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: An indole derivative with similar structural features.
2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative with a similar ethylamine side chain.
Pyrrolidine-3-carboxamide derivatives: Compounds with a similar pyrrolidine core.
Uniqueness
What sets N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide apart is the combination of the indole and pyrrolidine moieties, which could confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a unique candidate for various applications.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-15-4-6-21(17(3)10-15)26-24(29)19-12-23(28)27(14-19)9-8-18-13-25-22-7-5-16(2)11-20(18)22/h4-7,10-11,13,19,25H,8-9,12,14H2,1-3H3,(H,26,29) |
InChI Key |
LMQWLNHPFAHUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C)C |
Origin of Product |
United States |
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